Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid
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Overview
Description
Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. The compound is known for its unique structure, which includes a tert-butyl group, a hydrazinylethyl moiety, and an oxalic acid component.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydrazinylethyl)carbamate typically involves the reaction of tert-butyl carbazate with an appropriate hydrazine derivative . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions with alkenyl halides . The process is carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydrazinylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, alkenyl halides, and strong acids like trifluoroacetic acid . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include N-Boc-N-alkenylhydrazines and other hydrazine derivatives .
Scientific Research Applications
Tert-butyl N-(2-hydrazinylethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in solid-phase peptide synthesis and in the determination of optical purity of α-amino aldehydes.
Biology: Employed in the synthesis of hydrazones, which are intermediates in the production of HIV-1 protease inhibitors.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydrazinylethyl)carbamate involves its interaction with molecular targets and pathways. The compound acts as a protecting group for amines, which can be installed and removed under relatively mild conditions . The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) protecting group: Commonly used in peptide synthesis and can be removed with strong acid or heat.
Carboxybenzyl (CBz) group: Contains a benzyl group and can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) group: Removed with an amine base.
Uniqueness
Tert-butyl N-(2-hydrazinylethyl)carbamate is unique due to its combination of a tert-butyl group and a hydrazinylethyl moiety, which provides specific reactivity and stability not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H17N3O2.C2H2O4/c2*1-7(2,3)12-6(11)9-4-5-10-8;3-1(4)2(5)6/h2*10H,4-5,8H2,1-3H3,(H,9,11);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHIVBNWQIZDAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNN.CC(C)(C)OC(=O)NCCNN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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